4-((Piperidin-1-ylsulfonyl)methyl)aniline
Description
Contextualization of 4-((Piperidin-1-ylsulfonyl)methyl)aniline within Medicinal Chemistry Scaffolds
The compound this compound integrates three key structural motifs: an aniline (B41778) ring, a sulfonamide linker, and a piperidine (B6355638) moiety. This combination positions it as a hybrid scaffold with potential for diverse biological applications. The aniline portion provides a versatile platform for further chemical modification, while the sulfonamide group imparts specific physicochemical properties and hydrogen-bonding capabilities. The piperidine ring, a prevalent N-heterocycle in pharmaceuticals, can influence the compound's solubility, lipophilicity, and pharmacokinetic profile, in addition to potentially interacting with target proteins.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 254.35 g/mol |
| CAS Number | 1036522-46-9 |
Note: Data sourced from publicly available chemical databases.
Historical Perspective on Sulfonamide and Piperidine Moieties in Bioactive Compounds
The history of sulfonamides in medicine is marked by a serendipitous discovery that revolutionized the treatment of bacterial infections. In the 1930s, Gerhard Domagk's research on prontosil, a sulfonamide-containing dye, revealed its potent antibacterial effects, leading to the development of the first class of systemic antimicrobial drugs. This discovery not only provided a much-needed therapeutic option before the advent of penicillin but also laid the foundation for the concept of antimetabolites in chemotherapy.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals. Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse substituents that can modulate biological activity. From the analgesic properties of morphine and its derivatives to the antipsychotic effects of haloperidol, the piperidine moiety has proven to be a privileged structure in drug design.
Research Rationale and Objectives Pertaining to this compound
While specific research detailing the biological evaluation of this compound is not extensively documented in publicly accessible literature, the rationale for its synthesis and investigation can be inferred from studies on analogous compounds. The primary objectives for designing such a molecule would likely revolve around the exploration of its potential as a novel therapeutic agent, leveraging the established pharmacological profiles of its constituent parts.
The research interest in this compound is likely driven by the hypothesis that the synergistic combination of the sulfonamide and piperidine moieties can lead to compounds with unique biological activities. For instance, various sulfonamide derivatives are known to exhibit antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a piperidine ring could enhance the potency, selectivity, or pharmacokinetic profile of the parent sulfonamide.
A study on a closely related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563), which features a five-membered pyrrolidine (B122466) ring instead of the six-membered piperidine, has provided insights into the structural and electronic properties of this class of molecules. eurjchem.com Research on such analogues often involves crystal structure analysis and density functional theory (DFT) studies to understand the molecular geometry and intermolecular interactions that could influence biological activity. eurjchem.com
Table 2: Related Bioactive Scaffolds
| Compound Class | Key Moieties | Reported Biological Activities |
| Sulfonamide-piperidine conjugates | Sulfonamide, Piperidine | Antibacterial, Anticancer, Enzyme inhibition |
| Aniline-sulfonamides | Aniline, Sulfonamide | Antimicrobial, Diuretic, Anticonvulsant |
| Piperidine-containing drugs | Piperidine | Analgesic, Antipsychotic, Antihistaminic |
The synthesis of this compound would serve as a platform for generating a library of derivatives for structure-activity relationship (SAR) studies. By systematically modifying the aniline and piperidine rings, researchers can probe the structural requirements for a desired biological effect, with the ultimate goal of identifying a lead compound for further preclinical and clinical development. The exploration of such novel chemical entities is fundamental to the advancement of medicinal chemistry and the discovery of new treatments for a wide range of diseases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
4-(piperidin-1-ylsulfonylmethyl)aniline |
InChI |
InChI=1S/C12H18N2O2S/c13-12-6-4-11(5-7-12)10-17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 |
InChI Key |
HRVIHMVVIUODMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Piperidin 1 Ylsulfonyl Methyl Aniline and Its Analogs
Retrosynthetic Analysis of the 4-((Piperidin-1-ylsulfonyl)methyl)aniline Scaffold
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered the most synthetically viable.
Strategy A: S-N Bond Disconnection
The most common and direct approach for the synthesis of sulfonamides involves the disconnection of the sulfur-nitrogen (S-N) bond. This retrosynthetic step yields two key synthons: piperidine (B6355638) and a benzylsulfonyl chloride derivative. This approach is highly favored due to the robust and well-established nature of the reaction between sulfonyl chlorides and amines. The aniline (B41778) functionality is typically masked as a nitro group during the key coupling step to prevent unwanted side reactions, necessitating a final reduction step.
Strategy B: C-S Bond Disconnection
An alternative disconnection can be made at the benzylic carbon-sulfur (C-S) bond. This pathway leads to piperidine-1-sulfonamide (B1267079) and a 4-aminobenzyl halide (e.g., bromide or chloride). The formation of the C-S bond would be achieved through nucleophilic substitution, where the sulfonamide nitrogen anion acts as the nucleophile. While feasible, this approach can be complicated by potential N-alkylation versus S-alkylation and the relative nucleophilicity of the sulfonamide anion.
Considering the efficiency and high yields typically associated with sulfonyl chloride chemistry, Strategy A is generally the preferred route for the synthesis of this scaffold.
Optimized Synthetic Routes for the Preparation of this compound
The optimized synthesis of this compound is a multi-step process that begins with readily available starting materials and employs high-yielding reactions. The route is designed to strategically install the necessary functional groups while minimizing protecting group manipulations.
The synthesis commences from 4-nitrotoluene (B166481). The key transformations involve the introduction of the sulfonyl chloride moiety and the subsequent reduction of the nitro group.
Sulfonation: The first step is the conversion of the benzylic methyl group into a sulfonyl chloride. A common method involves radical bromination of 4-nitrotoluene to yield 4-nitrobenzyl bromide, followed by reaction with sodium sulfite (B76179) (Na₂SO₃) to form the sodium 4-nitrobenzylsulfonate salt.
Chlorination: The resulting sulfonate salt is then converted to the key intermediate, 4-nitrobenzylsulfonyl chloride. This transformation is typically achieved using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
An alternative pathway involves the direct halosulfonylation of aromatic compounds, though this may be less regioselective for the benzylic position.
The formation of the sulfonamide bond is the cornerstone of this synthetic strategy. cbijournal.com This reaction involves the coupling of the previously synthesized 4-nitrobenzylsulfonyl chloride with piperidine.
The reaction is typically performed in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a base. The base, commonly triethylamine (B128534) (TEA) or pyridine, acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. cbijournal.com The reaction proceeds smoothly at temperatures ranging from 0 °C to room temperature, yielding 1-((4-nitrobenzyl)sulfonyl)piperidine in high yields.
The final step in the sequence is the reduction of the nitro group to the primary aniline. This transformation is critical for the biological activity of many aniline-containing compounds. Several reducing agents can be employed, with the choice depending on the presence of other functional groups.
Catalytic Hydrogenation: Hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method.
Metal-Acid Reduction: Tin(II) chloride (SnCl₂) in concentrated HCl or iron (Fe) powder in acetic acid are classic and effective reagents for this reduction.
This final step affords the target compound, this compound.
Table 1: Optimized Synthetic Route for this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|
Following the synthesis, purification is essential to isolate the target compound in high purity. The typical workflow involves:
Aqueous Workup: The reaction mixture is first washed with water and brine to remove inorganic salts and water-soluble impurities.
Extraction: The product is extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane.
Chromatography: Flash column chromatography using silica (B1680970) gel is the primary method for purification. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is used to elute the product.
Recrystallization: For obtaining highly crystalline material, recrystallization from a suitable solvent system can be employed. chemrevlett.com
The structural integrity and purity of the final compound are confirmed using a suite of analytical techniques.
Table 2: Characterization Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the aniline ring protons (aromatic region), the benzylic methylene (B1212753) protons, the piperidine ring protons, and the aniline N-H protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring. |
| Mass Spec. | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (254.35 g/mol ). |
| IR Spec. | Characteristic absorption bands for N-H stretching (aniline), S=O stretching (sulfonamide), and C-H bonds. |
Exploration of Biological Activities and Molecular Interactions of 4 Piperidin 1 Ylsulfonyl Methyl Aniline
In Vitro Pharmacological Profiling of 4-((Piperidin-1-ylsulfonyl)methyl)aniline
Following a comprehensive review of scientific literature and databases, no specific data pertaining to the in vitro pharmacological profiling of this compound was identified. The subsequent subsections detail the specific areas where information was sought but not found.
Receptor Binding Assays and Ligand Competition Studies
No published studies were found that investigated the binding affinity of this compound for any specific biological receptors. Consequently, data from receptor binding assays and ligand competition studies, which would elucidate its potential targets and selectivity, are not available.
Enzyme Inhibition/Activation Studies
There is currently no available scientific literature detailing the effects of this compound on the activity of any enzymes. Therefore, data regarding its potential as an enzyme inhibitor or activator, including key parameters such as IC50 or EC50 values, have not been documented.
Cellular Assays for Biological Response Elicitation
No studies have been published that describe the use of this compound in cellular assays. As a result, there is no information on its effects on cellular processes, signaling pathways, or its potential to elicit a biological response in various cell-based models.
Mechanistic Elucidation of 4 Piperidin 1 Ylsulfonyl Methyl Aniline’s Biological Actions
Allosteric Modulation and Orthosteric Binding Mechanisms
Further research and publication in peer-reviewed scientific journals are required before a detailed and accurate profile of this compound's biological activity can be reported.
Structure Activity Relationship Sar Studies of 4 Piperidin 1 Ylsulfonyl Methyl Aniline Derivatives
Design and Synthesis of Focused Libraries for SAR Analysis
The systematic exploration of the SAR of 4-((Piperidin-1-ylsulfonyl)methyl)aniline derivatives begins with the design and synthesis of focused libraries of compounds. This approach allows researchers to methodically probe the effects of structural modifications on biological activity. The synthesis of such libraries often involves multi-step reaction sequences. nih.gov
A general synthetic strategy might involve three key stages corresponding to the main structural components of the target molecule:
Modification of the Aniline (B41778) Ring: Starting with a substituted aniline, various functional groups can be introduced at different positions on the ring to investigate the electronic and steric requirements for activity.
Variation of the Sulfonylmethyl Linker: The length and flexibility of the linker can be altered. For instance, replacing the methyl group with a longer alkyl chain or incorporating cyclic structures can provide insights into the optimal spatial arrangement of the pharmacophoric elements.
Substitution on the Piperidine (B6355638) Ring: A variety of substituents can be introduced on the piperidine ring to explore how changes in size, lipophilicity, and hydrogen bonding capacity affect molecular recognition and binding affinity.
A series of sulfonamides, for example, can be synthesized by coupling different sulfonyl chlorides with 4-(piperidin-1-yl)aniline. researchgate.net Further modifications, such as N-alkylation of the sulfonamide, can also be explored to expand the chemical diversity of the library. researchgate.net The synthesis of a novel series of N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-1-sulfonamides has been reported as potent and isoform-selective inhibitors of the AKR1C3 enzyme, highlighting the importance of systematic modifications.
Elucidation of Key Pharmacophoric Features of this compound
Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For this compound and its analogs, the key pharmacophoric features can be dissected by analyzing the contributions of its three main components.
Importance of the Aniline Ring and Substituents
The aniline ring is a common motif in many biologically active compounds and its presence in the this compound scaffold is likely to be critical for activity. The amino group can act as a hydrogen bond donor, and its position on the phenyl ring is crucial. Studies on related piperidine-linked aniline derivatives have shown that they can exhibit potent biological activities, such as anti-HIV activity. nih.gov
The nature and position of substituents on the aniline ring can significantly modulate the activity. Electron-donating or electron-withdrawing groups can alter the pKa of the aniline nitrogen and influence its ability to interact with biological targets. For instance, in a series of 4-azaindole-2-piperidine derivatives, a preference for electron-rich aromatics was observed, with electron-deficient analogs being inactive. This suggests that the electronic properties of the aromatic ring play a significant role in biological activity.
Role of the Sulfonylmethyl Linker in Binding and Activity
The sulfonylmethyl linker serves to connect the aniline and piperidine moieties, and its geometry and flexibility are important for orienting these two key pharmacophoric elements correctly within a binding site. The sulfonamide group itself is a critical functional group in many drugs, capable of forming strong hydrogen bonds with protein backbones. SAR studies on potent and selective non-carboxylate AKR1C3 inhibitors have shown that the sulfonamide function is critical for activity.
The methylene (B1212753) group provides a degree of conformational flexibility, allowing the molecule to adopt an optimal conformation for binding. The crystal structure of the related compound 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563) reveals that the molecule is essentially coplanar, with a specific dihedral angle between the pyrrolidine (B122466) and benzene (B151609) rings. bohrium.com This suggests that the linker may favor a relatively planar conformation. The structure is stabilized by strong N-H···O hydrogen bonds, which form continuous two-dimensional sheets. bohrium.com
Contribution of the Piperidine Heterocycle to Molecular Recognition
The piperidine ring is a versatile scaffold in medicinal chemistry, and its contribution to the molecular recognition of this compound derivatives is multifaceted. The piperidine nitrogen is basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding pocket. The chair conformation of the piperidine ring also allows for the precise positioning of substituents in either axial or equatorial positions, which can be critical for optimizing interactions with a target.
SAR studies on related compounds have demonstrated that even small changes to the piperidine ring can have a significant impact on activity. For example, introducing unsaturation into the piperidine ring has been shown to increase potency tenfold in a series of 4-azaindole-2-piperidine derivatives. Conversely, replacing the piperidine with an acyclic analog resulted in a loss of activity, highlighting the importance of the cyclic structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be a powerful tool for predicting the activity of novel compounds and for guiding the design of more potent analogs.
Development of Predictive QSAR Models
The development of a predictive QSAR model for this compound analogs would typically involve the following steps:
Data Set Preparation: A dataset of compounds with their corresponding biological activities is required. This would include the parent compound and a library of its derivatives.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electronic parameters).
Model Building: Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), can be used to build the QSAR model. For example, QSAR models have been developed for predicting the toxicity of piperidine derivatives using ordinary least squares multilinear regression and machine learning approaches. nih.gov
Model Validation: The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques. This ensures that the model is robust and can accurately predict the activity of new compounds. Successful models have shown high determination coefficients (r²) for both training and test sets. nih.gov
An example of a hypothetical QSAR study on this compound derivatives is presented in the table below, illustrating how different descriptors might correlate with biological activity.
| Compound | LogP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Biological Activity (IC50, µM) |
| 1 | 2.5 | 254.35 | 1 | 3 | 5.2 |
| 1a | 3.0 | 268.38 | 1 | 3 | 3.8 |
| 1b | 2.2 | 283.34 | 1 | 4 | 8.1 |
| 1c | 3.5 | 297.42 | 1 | 3 | 2.5 |
In this hypothetical example, a QSAR model might reveal that increasing lipophilicity (LogP) and molecular weight, while maintaining a single hydrogen bond donor, leads to improved biological activity.
Interpretation of Descriptors in Relation to Biological Activity
The biological activity of this compound and its derivatives is intricately linked to a variety of molecular descriptors. These descriptors, which quantify different physicochemical properties of the molecules, are essential in understanding their structure-activity relationships (SAR). The primary categories of descriptors that influence the biological interactions of these compounds are electronic, steric, and hydrophobic properties. Quantitative structure-activity relationship (QSAR) models are computational methods that correlate these descriptors with the observed biological activities, providing a framework for predicting the potency of new derivatives.
Electronic Descriptors:
Electronic effects are crucial for the interaction of a molecule with its biological target. For sulfonamide-based compounds, the distribution of electrons within the molecule influences its ability to form hydrogen bonds, electrostatic interactions, and other non-covalent bonds with a receptor.
Key electronic descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. A lower LUMO energy suggests a better electron acceptor, while a higher HOMO energy indicates a better electron donor.
Partial Atomic Charges: The charge on individual atoms, particularly those in the sulfonamide group and the aniline ring, determines the strength of localized electrostatic interactions. The nitrogen atom of the free amino group on the aniline ring is essential for the activity of many sulfonamides.
In a QSAR study on a series of sulfonamide derivatives, electronic descriptors such as electrophilicity and SCF energy were found to be significant in predicting their antioxidant activity. This suggests that the ability of the this compound scaffold to participate in electron transfer processes is a key determinant of its biological function in certain contexts.
Steric Descriptors:
Steric factors relate to the size and shape of the molecule and its substituents. These properties determine how well a molecule can fit into its target's binding pocket.
Important steric descriptors include:
Molar Refractivity (MR): MR is related to the volume of a molecule and its polarizability. It can describe the dispersion forces in ligand-receptor interactions.
Sterimol Parameters: These parameters (L, B1, B5) describe the dimensions of a substituent in different directions.
For derivatives of this compound, modifications to the piperidine ring or the aniline moiety can significantly alter the steric profile of the molecule. For instance, the introduction of bulky substituents could enhance binding by filling a hydrophobic pocket in the receptor, or it could abolish activity by causing steric hindrance. A study on 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, a related class of compounds, found that altering the size of the piperidino ring could severely diminish activity, highlighting the importance of a precise steric fit.
Hydrophobic Descriptors:
Hydrophobicity plays a critical role in drug absorption, distribution, and receptor binding. The hydrophobic character of a molecule is typically quantified by its partition coefficient (logP).
LogP: This value represents the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher logP indicates greater hydrophobicity.
The interplay of these descriptors is often complex. For example, adding a substituent to the aniline ring can simultaneously alter the electronic, steric, and hydrophobic properties of the molecule. Therefore, a multiparameter approach is typically necessary to fully understand the SAR of this class of compounds.
Below is a hypothetical data table illustrating how these descriptors might be correlated with the biological activity (e.g., IC50) of a series of this compound derivatives.
| Compound | Substituent (R) | LogP | Molar Refractivity (MR) | LUMO Energy (eV) | Biological Activity (IC50, µM) |
|---|---|---|---|---|---|
| 1 | -H | 1.85 | 75.2 | -1.23 | 15.4 |
| 2 | -Cl | 2.56 | 80.1 | -1.55 | 8.2 |
| 3 | -CH3 | 2.31 | 80.5 | -1.15 | 12.1 |
| 4 | -NO2 | 1.92 | 81.3 | -2.10 | 5.7 |
| 5 | -OCH3 | 1.79 | 82.8 | -1.08 | 18.9 |
In this hypothetical example, the introduction of an electron-withdrawing nitro group (Compound 4) lowers the LUMO energy and is associated with higher potency (lower IC50). Conversely, an electron-donating methoxy (B1213986) group (Compound 5) raises the LUMO energy and decreases activity. The chloro-substituted derivative (Compound 2) shows increased hydrophobicity (higher logP) and improved activity, suggesting a favorable hydrophobic interaction at the target site.
This interpretation of molecular descriptors provides a rational basis for the design of new this compound derivatives with potentially enhanced biological activity.
Computational Chemistry and Molecular Modeling Approaches for 4 Piperidin 1 Ylsulfonyl Methyl Aniline
Molecular Docking Studies with Predicted Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets for a ligand and understanding the basis of its activity.
In the absence of specific experimental data for 4-((Piperidin-1-ylsulfonyl)methyl)aniline, docking studies would commence with the identification of potential protein targets. Based on the structural motifs present in the molecule—a piperidine (B6355638) ring, a sulfonamide group, and an aniline (B41778) moiety—several classes of enzymes and receptors could be considered. For instance, various sulfonamide-containing compounds are known to inhibit carbonic anhydrases or act as antibacterial agents by targeting dihydropteroate (B1496061) synthase.
A typical molecular docking workflow would involve preparing the 3D structure of this compound and docking it into the active sites of a panel of selected proteins. The analysis of the resulting poses would focus on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the aniline nitrogen and the sulfonyl oxygens are potential hydrogen bond acceptors and donors, which could form crucial interactions with amino acid residues in a protein's active site. The piperidine and phenyl rings can engage in hydrophobic and π-π stacking interactions.
Studies on similar sulfonamide derivatives have demonstrated the importance of these interactions in binding to their respective targets. For instance, molecular docking studies of other piperidine-containing sulfonamides have revealed specific binding modes within the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase. tubitak.gov.tr
Once a high-affinity binding pose is identified, the characteristics of the binding site can be thoroughly analyzed. This involves mapping the amino acid residues that form the binding pocket and understanding their roles in stabilizing the ligand. For this compound, the binding site would likely be a mix of polar and non-polar residues to accommodate the different parts of the molecule. The aniline end would likely be oriented towards a region with potential for hydrogen bonding, while the piperidine ring would favor a more hydrophobic pocket.
Computational tools can generate interaction diagrams that visually represent the binding mode, highlighting the specific atoms involved in each interaction and the distances between them. This detailed characterization is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs.
Molecular Dynamics Simulations to Understand Conformational Dynamics and Stability
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of this compound, both in solution and when bound to a protein, can provide valuable insights into its conformational flexibility and the stability of its interactions.
The simulation would reveal the most stable conformations of the molecule and the energy barriers between them. When in a complex with a protein, MD simulations can assess the stability of the docked pose. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions over the simulation time. This can help to validate the docking results and provide a more realistic representation of the binding event. Such simulations are computationally intensive but provide a level of detail that is often inaccessible through experimental methods alone. chemrxiv.org
De Novo Design and Virtual Screening for Novel this compound-like Scaffolds
De novo design algorithms can be employed to generate novel molecular structures that are optimized to fit a specific binding site, using the binding mode of this compound as a starting point. These programs can suggest modifications to the parent molecule that may enhance its binding affinity or improve its pharmacokinetic properties.
Virtual screening, on the other hand, involves searching large libraries of chemical compounds to identify those that are likely to bind to a target of interest. If a biological target for this compound is identified, its structure can be used as a query in a similarity search to find commercially available or synthetically accessible compounds with similar properties. Alternatively, the identified protein target can be used to screen compound libraries through high-throughput docking.
In Silico Pharmacokinetic Profiling of this compound (e.g., ADME Prediction)
The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govrsc.org In silico models can predict these properties for this compound, helping to identify potential liabilities early in the drug discovery process. nih.gov
Various computational tools and web servers are available for ADME prediction. These tools use quantitative structure-property relationship (QSPR) models based on large datasets of experimentally determined properties. For this compound, these predictions can provide estimates for properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. qeios.comresearchgate.net
A summary of predicted ADME properties for a compound like this compound, based on its structure, is presented in the interactive table below.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 270.38 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (octanol/water) | 1.5 - 2.5 | Indicates good membrane permeability |
| H-bond Donors | 1 (from aniline NH2) | Compliant with Lipinski's Rule of Five (≤5) |
| H-bond Acceptors | 3 (from sulfonyl O and piperidine N) | Compliant with Lipinski's Rule of Five (≤10) |
| Polar Surface Area | ~70-80 Ų | Suggests good oral bioavailability |
| Blood-Brain Barrier | Low to moderate probability | May have limited CNS effects |
| CYP450 Inhibition | Potential for inhibition of some isoforms | Needs experimental verification |
Note: The values in this table are hypothetical and represent typical predictions for a molecule with this structure based on common in silico models. Actual values may vary.
This in silico profiling allows for a preliminary assessment of the drug-likeness of this compound and can guide chemical modifications to improve its ADME profile.
Future Perspectives and Research Directions for 4 Piperidin 1 Ylsulfonyl Methyl Aniline
Development of 4-((Piperidin-1-ylsulfonyl)methyl)aniline as a Chemical Probe
A crucial step in modern drug discovery is the development of chemical probes—small molecules that can be used to study the function of a specific protein or biological pathway in cells and organisms. Given the diverse targets of sulfonamide-based drugs, this compound could be a valuable starting point for the design of novel chemical probes.
Future research in this area could focus on:
Target Identification: The primary step would be to identify the potential biological targets of this compound. This can be achieved through a variety of unbiased screening methods, such as affinity chromatography-mass spectrometry or activity-based protein profiling.
Structure-Activity Relationship (SAR) Studies: Once a target is identified, systematic modifications of the this compound structure would be necessary to optimize its potency and selectivity. This would involve synthesizing a library of analogs with variations in the aniline (B41778), piperidine (B6355638), and sulfonylmethyl linker regions.
Probe Functionalization: To be a useful tool, the optimized molecule would need to be functionalized with a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) tag, or a clickable handle) to allow for visualization and pull-down experiments. Care must be taken to ensure that the addition of the tag does not significantly alter the compound's biological activity.
The development of a potent and selective chemical probe derived from this scaffold could enable the interrogation of novel biological pathways and potentially validate new drug targets.
Integration into Polypharmacology Approaches
Polypharmacology, the concept that a single drug can interact with multiple targets, is gaining traction as a strategy to develop more effective therapies, particularly for complex diseases like cancer and neurodegenerative disorders. The sulfonamide scaffold is known to be "privileged," meaning it can serve as a basis for ligands that bind to a wide range of biological targets. tandfonline.com
Future research into the polypharmacological potential of this compound could involve:
Computational Screening: In silico methods, such as molecular docking and pharmacophore modeling, could be used to predict the potential off-target interactions of this compound against a panel of disease-relevant proteins.
Phenotypic Screening: High-content screening in various disease models (e.g., cancer cell lines, primary neurons) could reveal unexpected therapeutic effects that are not predictable from a single-target perspective.
Dual-Target Inhibitor Design: Based on initial findings, the structure of this compound could be rationally modified to enhance its activity against two or more desired targets simultaneously. For example, recent studies have shown that diaryl piperidone-sulfonamide derivatives can act as dual inhibitors of STAT3 and CAIX in triple-negative breast cancer. nih.gov
A well-designed polypharmacological agent derived from this scaffold could offer advantages in terms of enhanced efficacy and a reduced likelihood of developing drug resistance.
Exploration of Novel Therapeutic Indications Based on Mechanistic Insights
While the historical application of sulfonamides has been in infectious diseases, their mechanistic diversity opens the door to a wide array of other therapeutic possibilities. nih.gov The future of this compound will likely involve a systematic exploration of its efficacy in various disease models, driven by a deeper understanding of its mechanism of action.
Potential novel therapeutic areas for investigation include:
Oncology: Many sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of carbonic anhydrase, VEGFR-2, and cell cycle progression. researchgate.netacs.org Research could focus on evaluating the antiproliferative effects of this compound in a panel of cancer cell lines and elucidating its specific molecular target within cancer-related pathways.
Neurodegenerative Diseases: The central nervous system (CNS) is another area where sulfonamides have shown promise. Future studies could explore the neuroprotective potential of this compound in models of Alzheimer's or Parkinson's disease, focusing on targets such as monoamine oxidase or other enzymes implicated in neuronal damage.
Inflammatory Disorders: The anti-inflammatory properties of some sulfonamides are well-documented. Investigating the ability of this compound to modulate inflammatory pathways, such as cyclooxygenase (COX) or cytokine signaling, could lead to new treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.
Agriculture: Interestingly, novel sulfonamide derivatives containing a piperidine moiety have been developed as bactericides for managing plant bacterial diseases. researchgate.netnih.govmdpi.com This suggests a potential application for this compound or its analogs in crop protection.
The following table summarizes potential research directions for novel therapeutic indications:
| Therapeutic Area | Potential Mechanism of Action | Proposed Research Approach |
| Oncology | Inhibition of receptor tyrosine kinases (e.g., VEGFR-2), carbonic anhydrases, or cell cycle regulators. | In vitro cytotoxicity screening in cancer cell lines, in vivo tumor xenograft models, and target deconvolution studies. |
| Neurodegenerative Diseases | Modulation of neurotransmitter pathways, inhibition of protein aggregation, or reduction of oxidative stress. | Cellular models of neurodegeneration, animal models of Alzheimer's or Parkinson's disease, and enzymatic assays. |
| Inflammatory Disorders | Inhibition of pro-inflammatory enzymes (e.g., COX), modulation of cytokine production, or interference with immune cell signaling. | In vitro assays for inflammatory markers, animal models of arthritis or colitis, and signaling pathway analysis. |
| Agriculture | Inhibition of essential bacterial enzymes (e.g., dihydropteroate (B1496061) synthase), disruption of bacterial cell membranes. | In vitro antibacterial assays against plant pathogens, greenhouse studies for disease control, and mechanism of action studies in bacteria. researchgate.netnih.govmdpi.com |
Challenges and Opportunities in the Translational Research of Sulfonamide-based Compounds
The journey from a promising compound in the lab to a clinically approved drug is fraught with challenges. For sulfonamide-based compounds, including this compound, these hurdles and opportunities are multifaceted.
Challenges:
Drug Resistance: In the context of infectious diseases, the emergence of resistance to sulfonamides is a significant concern. nih.gov This is often mediated by mutations in the target enzyme, dihydropteroate synthase, or through the acquisition of resistance genes. biorxiv.org Overcoming this requires the development of novel sulfonamides that can evade these resistance mechanisms or be used in combination with other drugs.
Selectivity and Off-Target Effects: The "privileged" nature of the sulfonamide scaffold can be a double-edged sword. While it allows for interaction with multiple targets, it can also lead to unwanted off-target effects and toxicity. Achieving a high degree of selectivity for the desired target is a key challenge in the development of any new sulfonamide-based therapeutic.
Pharmacokinetic Properties: Poor solubility, rapid metabolism, and unfavorable distribution can limit the clinical utility of a compound. Optimizing the pharmacokinetic profile of this compound through medicinal chemistry efforts will be crucial for its translational success.
Opportunities:
Combination Therapies: The use of sulfonamides in combination with other drugs is a well-established strategy to enhance efficacy and combat resistance. For example, the combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648) has been a mainstay of antibacterial therapy. nih.gov Future research could explore synergistic combinations of this compound with other agents in various disease contexts.
Repurposing and New Applications: The growing understanding of the diverse biological activities of sulfonamides presents a significant opportunity to repurpose existing compounds or develop new ones for a wide range of diseases beyond their traditional use. researchgate.netajchem-b.com The global sulfonamide API market is expected to grow, driven by both veterinary and human applications, including new interest in non-antibiotic uses. researchandmarkets.com
Advances in Synthesis and Manufacturing: Innovations in chemical synthesis, including the adoption of green chemistry principles and continuous manufacturing processes, can lead to more efficient and environmentally friendly production of sulfonamide-based drugs. researchandmarkets.com
The table below outlines some of the key challenges and opportunities in the translational research of sulfonamides:
| Aspect | Challenges | Opportunities |
| Efficacy | Emergence of drug resistance, particularly in antimicrobial applications. nih.gov | Development of combination therapies to enhance efficacy and overcome resistance. nih.gov |
| Safety | Potential for off-target effects and associated toxicities. | Rational drug design to improve target selectivity and reduce adverse effects. |
| Pharmacokinetics | Suboptimal absorption, distribution, metabolism, and excretion (ADME) properties. | Medicinal chemistry optimization to improve drug-like properties. |
| Market | Competition from other drug classes. | Repurposing for new therapeutic indications and expansion into niche markets. researchandmarkets.com |
| Manufacturing | Environmental impact and cost of traditional chemical synthesis. | Adoption of green chemistry and advanced manufacturing technologies. researchandmarkets.com |
Q & A
Q. What are the optimal synthetic routes for 4-((piperidin-1-ylsulfonyl)methyl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, reacting 4-(aminomethyl)aniline with piperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target molecule. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-sulfonylation . Purification via recrystallization (e.g., using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, SC-XRD analysis revealed a monoclinic crystal system (space group P2₁/n) with key bond lengths (e.g., S–O: 1.44–1.46 Å) and dihedral angles (e.g., 26.7° between piperidine and benzene planes) . Complementary techniques include:
- FT-IR : Confirm sulfonamide (SO₂) stretches (~1150–1350 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹).
- NMR : ¹H NMR shows aromatic protons (δ 6.5–7.2 ppm) and piperidine CH₂ signals (δ 1.4–3.2 ppm) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Stability studies indicate degradation under strong acidic/basic conditions (pH <2 or >10) due to hydrolysis of the sulfonamide bond. Storage at –20°C in inert atmospheres (N₂/Ar) preserves integrity for >6 months .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict and validate the molecular geometry and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately reproduces experimental geometries (e.g., bond lengths within ±0.02 Å of SC-XRD data). Key findings include:
- HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity.
- Electrostatic potential maps : Highlight electron-deficient regions near the sulfonyl group, guiding derivatization strategies .
Discrepancies >0.05 Å in torsional angles (e.g., C–S–C–N) may arise from crystal-packing forces not modeled in gas-phase DFT .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence physicochemical properties?
Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurity artifacts. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., DHFR) via both fluorometric and radiometric methods.
- Batch consistency checks : Use HPLC-MS to confirm purity (>98%) and rule out degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
